molecular formula C9H3BrClF6N B15335076 N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride

N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B15335076
M. Wt: 354.47 g/mol
InChI Key: LAHDBQBRNLXUMF-UHFFFAOYSA-N
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Description

N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial processes to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets through its reactive functional groups. The bromine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and lead to the observed effects of the compound .

Properties

Molecular Formula

C9H3BrClF6N

Molecular Weight

354.47 g/mol

IUPAC Name

N-[2-bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H3BrClF6N/c10-5-3-4(8(12,13)14)1-2-6(5)18-7(11)9(15,16)17/h1-3H

InChI Key

LAHDBQBRNLXUMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)N=C(C(F)(F)F)Cl

Origin of Product

United States

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